molecular formula C17H15BrN2O B3847753 3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide

3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide

Cat. No. B3847753
M. Wt: 343.2 g/mol
InChI Key: ARWVDDQKJOWTCP-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of study.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide is not fully understood. However, it is believed to act through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide has been shown to exhibit potent antioxidant and anti-inflammatory effects. Additionally, this compound has been shown to possess anticancer properties, making it a promising candidate for cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide is its potent antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its anticancer properties. Additionally, the potential use of this compound in combination with other anticancer drugs should be explored. Finally, the development of new synthesis methods for 3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide with improved solubility and purity should be investigated.

Scientific Research Applications

3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, 3-bromo-N'-(3,4-dihydro-1(2H)-naphthalenylidene)benzohydrazide has been shown to possess anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3-bromo-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-14-8-3-7-13(11-14)17(21)20-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2,(H,20,21)/b19-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWVDDQKJOWTCP-KNTRCKAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)Br)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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